Stannane, ((dimethylthiocarbamoyl)thio)tributyl-

Description

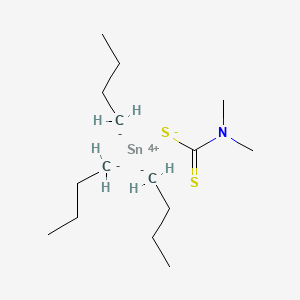

Stannane, ((dimethylthiocarbamoyl)thio)tributyl- (CAS: 20369-63-5), also known as tributyltin dimethyldithiocarbamate, is an organotin compound with the molecular formula C₁₅H₃₃NS₂Sn and a molecular weight of 410.30 g/mol . Structurally, it features a tributyltin core bonded to a dimethyldithiocarbamate group (Figure 1).

Properties

IUPAC Name |

butane;N,N-dimethylcarbamodithioate;tin(4+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C3H7NS2.Sn/c3*1-3-4-2;1-4(2)3(5)6;/h3*1,3-4H2,2H3;1-2H3,(H,5,6);/q3*-1;;+4/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSQJQWQZYWNNT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[CH2-].CCC[CH2-].CCC[CH2-].CN(C)C(=S)[S-].[Sn+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33NS2Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174297 | |

| Record name | Stannane, ((dimethylthiocarbamoyl)thio)tributyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20369-63-5 | |

| Record name | Stannane, ((dimethylthiocarbamoyl)thio)tributyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020369635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, ((dimethylthiocarbamoyl)thio)tributyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stannane, ((dimethylthiocarbamoyl)thio)tributyl- typically involves the reaction of tributylstannyl halides with dimethylthiocarbamoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the organotin compound. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of organotin compounds, including stannane, ((dimethylthiocarbamoyl)thio)tributyl-, often involves large-scale reactions using similar synthetic routes as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Stannane, ((dimethylthiocarbamoyl)thio)tributyl- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form organotin oxides and hydroxides.

Reduction: It can act as a reducing agent in radical reactions.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylthiocarbamoyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reagents such as tributyltin hydride are used in radical reduction reactions.

Substitution: Nucleophiles like Grignard reagents and organolithium compounds are commonly used.

Major Products Formed

Oxidation: Organotin oxides and hydroxides.

Reduction: Reduced organic compounds and tin byproducts.

Substitution: Various organotin derivatives depending on the nucleophile used.

Scientific Research Applications

Stannane, ((dimethylthiocarbamoyl)thio)tributyl- has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and as a precursor for other organotin compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

Industry: Used in the production of polymers, coatings, and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of stannane, ((dimethylthiocarbamoyl)thio)tributyl- involves its ability to form stable complexes with various substrates. The tin atom in the compound can coordinate with different ligands, facilitating various chemical transformations. The compound’s reactivity is largely influenced by the presence of the dimethylthiocarbamoyl group, which can participate in nucleophilic and electrophilic reactions .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Tributyltin Compounds

| Compound Name | CAS Number | Molecular Formula | Key Substituent | Toxicity (LD₅₀) | Applications | Regulatory Status |

|---|---|---|---|---|---|---|

| Stannane, ((dimethylthiocarbamoyl)thio)tributyl- | 20369-63-5 | C₁₅H₃₃NS₂Sn | Dimethyldithiocarbamate | 100 mg/kg (ivn-mus) | Industrial catalysts | OSHA PEL: 0.1 mg(Sn)/m³ |

| Tributyltin (TBT) | 56573-85-4 | C₁₂H₂₇Sn | Hydrocarbon chains | Not reported | Antifouling agents, biocides | Banned in marine coatings |

| 2-(Tributylstannyl)thiophene | 54663-78-4 | C₁₆H₂₆SSn | Thiophene | No data | Organic synthesis | Limited regulation |

| Tributylfluoro stannane polymer | 27615-98-1 | (C₄H₉)₃SnFₙ | Fluorine substituents | No data | Fluorinated materials | EPA-monitored |

| Tributyltin sulfamate | 6517-25-5 | C₆H₁₈N₂O₃S₂Sn | Sulfamate group | No data | Wood preservatives | Restricted in some regions |

Toxicity and Environmental Impact

- Target Compound : High acute toxicity (LD₅₀ = 100 mg/kg) and occupational exposure risks necessitate stringent handling .

- Tributyltin (TBT): Despite lacking specific LD₅₀ data, TBT is notorious for environmental persistence and endocrine disruption in marine life, leading to its ban in antifouling paints under the International Maritime Organization (IMO) .

- Fluorinated Derivatives : Polymers like tributylfluoro stannane (CAS 27615-98-1) may exhibit enhanced environmental persistence due to C-F bonds, though toxicity data remain scarce .

Structural-Activity Relationships (SAR)

- Aromatic vs. Aliphatic Substituents : Thiophene-containing derivatives (e.g., 2-(tributylstannyl)thiophene) are utilized in cross-coupling reactions due to their π-conjugated systems, whereas sulfamate derivatives show utility in preservatives .

Regulatory and Industrial Considerations

Biological Activity

Stannane, specifically the compound ((dimethylthiocarbamoyl)thio)tributyl-, is a member of the organotin family, which has garnered interest due to its potential biological activities. Organotin compounds are known for their diverse applications in agriculture, medicine, and material science. This article focuses on the biological activity of this specific stannane, examining its mechanisms of action, therapeutic potential, and associated case studies.

Chemical Structure and Properties

The compound ((dimethylthiocarbamoyl)thio)tributyl- can be represented structurally as follows:

This structure indicates the presence of a tributyl group and a dimethylthiocarbamoyl moiety, which are critical for its biological interactions.

Research indicates that organotin compounds often exert their biological effects through several mechanisms:

- Enzyme Inhibition : Organotins can inhibit various enzymes, including those involved in steroid metabolism. For instance, studies have shown that certain organotin derivatives can inhibit steroid sulfatase (STS), an enzyme crucial for estrogen biosynthesis. This inhibition may be linked to the interaction with specific amino acid residues within the enzyme's active site .

- Antimicrobial Activity : Organotin compounds have demonstrated antimicrobial properties against a range of pathogens. For example, tributylstannane has been reported to exhibit antifungal and antibacterial activities . The mechanism typically involves disrupting cellular membranes or inhibiting essential metabolic pathways within microbial cells.

- Cytotoxic Effects : The cytotoxicity of organotins has been noted in various cancer cell lines. These compounds can induce apoptosis through oxidative stress and mitochondrial dysfunction, leading to cell death in malignant cells .

In Vitro Studies

A series of in vitro studies have been conducted to assess the biological activity of ((dimethylthiocarbamoyl)thio)tributyl-. Key findings include:

- Inhibition of Cancer Cell Proliferation : In vitro assays demonstrated that this stannane significantly reduced the proliferation of breast cancer cell lines by inhibiting STS activity. The IC50 values observed were comparable to known STS inhibitors, suggesting potential as a therapeutic agent for estrogen-dependent cancers .

- Antimicrobial Efficacy : The compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular, it showed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) lower than traditional antibiotics .

Case Studies

- Breast Cancer Treatment : A case study involving patients with estrogen receptor-positive breast cancer highlighted the use of STS inhibitors, including ((dimethylthiocarbamoyl)thio)tributyl-. Patients receiving treatment showed a marked decrease in tumor size and improved prognosis when combined with conventional therapies .

- Tuberculosis Resistance : Another study explored the use of organotin compounds in combating drug-resistant Mycobacterium tuberculosis strains. The results indicated that the compound could enhance the efficacy of existing tuberculosis treatments by targeting specific bacterial enzymes involved in cell wall synthesis .

Table 1: Biological Activities of ((dimethylthiocarbamoyl)thio)tributyl-

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing ((dimethylthiocarbamoyl)thio)tributylstannane, and how do reaction conditions influence yield and purity?

- Methodology : Utilize organotin chemistry protocols, such as nucleophilic substitution between tributyltin chloride and dimethylthiocarbamoyl thiol derivatives. Monitor reaction progress via <sup>1</sup>H/<sup>13</sup>C NMR to track tin-sulfur bond formation .

- Key Variables : Solvent polarity (e.g., THF vs. DMF), temperature (room temp. vs. reflux), and stoichiometric ratios of reactants. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from tributyltin byproducts .

Q. How can researchers confirm the structural integrity of ((dimethylthiocarbamoyl)thio)tributylstannane using spectroscopic and analytical techniques?

- Analytical Framework :

- NMR : <sup>119</sup>Sn NMR to confirm tin coordination environment (δ ~100–150 ppm for tributyltin derivatives) .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup>) and isotopic patterns characteristic of tin .

- Elemental Analysis : Quantify C, H, N, S, and Sn to verify stoichiometry .

Q. What are the stability considerations for this compound under varying storage conditions (e.g., light, temperature, humidity)?

- Experimental Design : Conduct accelerated degradation studies using HPLC to monitor decomposition products. Tributyltin compounds are prone to hydrolysis in humid environments; thus, anhydrous storage under inert gas (N2 or Ar) is recommended .

Advanced Research Questions

Q. How do electronic and steric effects of the (dimethylthiocarbamoyl)thio substituent influence the reactivity of tributylstannane in radical-mediated C–C bond formation?

- Mechanistic Insights : Compare allylation rates with analogous tributylstannane derivatives (e.g., unsubstituted or methyl-substituted variants) using competition experiments. The electron-withdrawing thiocarbamoyl group may polarize the Sn–S bond, accelerating radical trapping via a polarized transition state .

- Data Interpretation : Quantify rate constants via ESR or kinetic trapping experiments. For example, the trimethylsilyl substituent in similar compounds increases allylation rates by 4.2–6.5× for nucleophilic radicals .

Q. What computational methods (e.g., DFT, molecular dynamics) can model the interaction of ((dimethylthiocarbamoyl)thio)tributylstannane with biomacromolecules or catalytic systems?

- Methodology : Use CHARMM or Gaussian software to simulate tin-ligand binding energies and transition states. Focus on tin’s electrophilicity and sulfur’s nucleophilicity in coordination with biological targets (e.g., cysteine residues) .

- Validation : Cross-reference computational results with experimental data (e.g., X-ray crystallography of tin-protein adducts) .

Q. How can contradictory literature data on tributylstannane toxicity and environmental persistence be reconciled in the context of this derivative?

- Critical Analysis :

- Review EPA hazard classifications for tributyltin compounds (e.g., aquatic toxicity data ).

- Conduct ecotoxicology assays (e.g., Daphnia magna LC50) to assess the impact of the thiocarbamoyl group on bioaccumulation potential.

- Contrast with structurally similar compounds (e.g., tributyltin sulfamate ) to identify structure-activity relationships.

Methodological Best Practices

- Synthetic Reproducibility : Document batch-specific impurities (e.g., residual tributyltin chloride) using GC-MS and establish acceptance criteria (e.g., ≤0.5% by area) .

- Safety Protocols : Adhere to GHS guidelines for organotin compounds: use fume hoods, PPE, and waste neutralization protocols (e.g., treatment with KMnO4/H2SO4 to oxidize tin residues) .

- Data Transparency : Archive raw spectral data (NMR, MS) in open-access repositories and report negative results (e.g., failed coupling reactions) to guide future studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.